molecular formula C13H22O2 B15175951 Octahydropentalenyl valerate CAS No. 93964-82-0

Octahydropentalenyl valerate

Cat. No.: B15175951
CAS No.: 93964-82-0
M. Wt: 210.31 g/mol
InChI Key: SXGFRANIZFQQGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalenyl valerate typically involves the esterification of octahydropentalen-1-ol with valeric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride and sodium borohydride are commonly employed for these reactions.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octahydropentalenyl valerate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of octahydropentalenyl valerate involves its interaction with specific molecular targets within cells. The ester functional group can undergo hydrolysis to release valeric acid, which may interact with cellular receptors or enzymes. The bicyclic ring system can also participate in various biochemical pathways, influencing cellular signaling and metabolic processes .

Comparison with Similar Compounds

  • Octahydropentalenyl propionate
  • Octahydropentalenyl isobutyrate
  • Octahydropentalenyl acetate

Comparison: Octahydropentalenyl valerate is unique due to its valerate ester group, which imparts distinct chemical and physical properties compared to its analogs. For instance, octahydropentalenyl propionate and octahydropentalenyl acetate have different ester groups, leading to variations in their reactivity and applications. The valerate ester group in this compound provides a balance of hydrophobicity and reactivity, making it suitable for a broader range of applications .

Properties

CAS No.

93964-82-0

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl pentanoate

InChI

InChI=1S/C13H22O2/c1-2-3-7-13(14)15-12-9-8-10-5-4-6-11(10)12/h10-12H,2-9H2,1H3

InChI Key

SXGFRANIZFQQGA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CCC2C1CCC2

Origin of Product

United States

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